molecular formula C8H8BrN3O B15273909 3-(5-Bromofuran-2-YL)-1-methyl-1H-pyrazol-5-amine

3-(5-Bromofuran-2-YL)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B15273909
M. Wt: 242.07 g/mol
InChI Key: CPLMXCFVSNSPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromofuran-2-YL)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-YL)-1-methyl-1H-pyrazol-5-amine typically involves the bromination of furan derivatives followed by the formation of the pyrazole ring. One common method involves the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-YL)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

3-(5-Bromofuran-2-YL)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromofuran-2-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H8BrN3O/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3

InChI Key

CPLMXCFVSNSPPC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(O2)Br)N

Origin of Product

United States

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